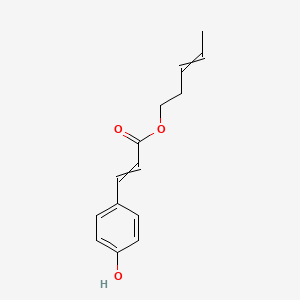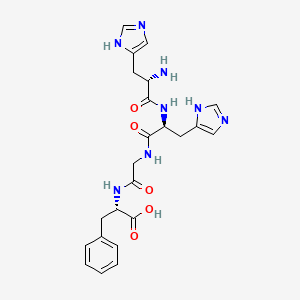
(3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one: is an organic compound belonging to the class of anthracenones This compound is characterized by its three hydroxyl groups and a methyl group attached to the anthracenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracenone derivatives.
Hydroxylation: Introduction of hydroxyl groups at the 3, 5, and 7 positions can be achieved through selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group at the 9 position can be introduced using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The reduction of the anthracenone core to the dihydroanthracenone can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Hydroxylation: Utilizing catalytic systems to achieve high selectivity and yield.
Efficient Methylation: Employing optimized reaction conditions to minimize by-products.
Scalable Reduction: Implementing robust reduction protocols to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Further reduction of the dihydroanthracenone core can yield fully reduced anthracene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation Products: Quinones and other oxidized anthracenone derivatives.
Reduction Products: Fully reduced anthracene derivatives.
Substitution Products: Esters, ethers, and other substituted anthracenone derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can serve as a ligand in catalytic systems for organic transformations.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Biology
Antioxidant Activity: The hydroxyl groups confer antioxidant properties, making it useful in biological studies.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Medicine
Drug Development:
Pharmacology: Studies on its interactions with biological targets can lead to new drug discoveries.
Industry
Dye Synthesis: Used in the production of dyes and pigments.
Polymer Additives: Incorporated into polymers to enhance their properties.
Mécanisme D'action
The mechanism of action of (3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The methyl group contributes to the compound’s hydrophobic character, influencing its overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one: shares similarities with other hydroxylated anthracenones such as:
Uniqueness
- Hydroxylation Pattern : The specific positions of the hydroxyl groups confer unique chemical reactivity and biological activity.
- Methyl Group : The presence of the methyl group at the 9 position distinguishes it from other similar compounds, affecting its physical and chemical properties.
Propriétés
Numéro CAS |
194145-93-2 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(3S)-3,5,7-trihydroxy-9-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C15H14O4/c1-7-11-4-10(17)5-13(18)12(11)3-8-2-9(16)6-14(19)15(7)8/h3-5,9,16-18H,2,6H2,1H3/t9-/m0/s1 |
Clé InChI |
ZKFBXHXSNWPOEE-VIFPVBQESA-N |
SMILES isomérique |
CC1=C2C(=CC3=C1C=C(C=C3O)O)C[C@@H](CC2=O)O |
SMILES canonique |
CC1=C2C(=CC3=C1C=C(C=C3O)O)CC(CC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)

![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)

![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)
![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)


![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)

![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
